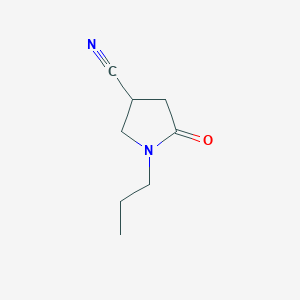
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid (FMPCA) is an important organic compound that has been widely studied in the scientific community due to its various applications in the field of chemistry. FMPCA has been used in a variety of scientific research applications, including as a synthetic intermediate, a catalyst, and an inhibitor. It is also known to have biochemical and physiological effects, and is used in a number of laboratory experiments.
Scientific Research Applications
5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid has been used in a number of scientific research applications. It has been used as a synthetic intermediate in the synthesis of other compounds, such as 5-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid and 5-chloro-1-methyl-1H-pyrrole-2-carboxylic acid. It has also been used as a catalyst in the synthesis of various compounds, such as chiral alcohols, aldehydes, and ketones. Additionally, this compound has been used as an inhibitor in the synthesis of various compounds, such as 1,2,3-triazoles and 1,2,4-triazoles.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid is not fully understood. However, it is believed that the compound acts as a proton donor, transferring a proton from the 4-fluorophenyl group to the pyrrole ring. This results in a shift of the equilibrium between the pyrrole and the 4-fluorophenyl group, allowing for the desired reaction to occur. Additionally, it is believed that the compound acts as an electron donor, providing electrons to the reaction site and allowing for the desired reaction to take place.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to have antifungal activity, and has been used in the synthesis of various compounds with antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
The use of 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are a number of limitations to the use of this compound in laboratory experiments. The compound is sensitive to light and moisture, and must be stored in a cool, dry place. Additionally, the compound is toxic and must be handled with care.
Future Directions
The future directions for 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid research are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound. Additionally, further research is needed to develop more efficient and cost-effective methods of synthesis. Additionally, further research is needed to explore the potential applications of the compound in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research is needed to explore the potential of the compound as an inhibitor of enzymes, and to develop new compounds with similar properties.
properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-14-10(6-7-11(14)12(15)16)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAUEEYVIWDUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017427-35-8 | |
| Record name | 5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(3-Methylphenyl)methyl]butanoic acid](/img/structure/B3374105.png)


![2-[(4-fluorophenyl)methoxy]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3374121.png)
![[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374123.png)



![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B3374152.png)

![[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374175.png)
